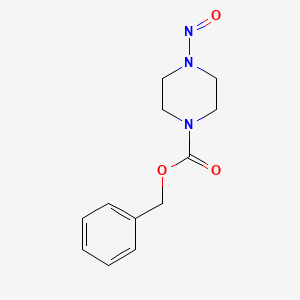
pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate is a complex compound that involves a ruthenium ion coordinated with pyridine ligands and counterbalanced by diperchlorate anions. Ruthenium complexes are known for their diverse applications in catalysis, electronics, and medicine due to their unique chemical properties.
Méthodes De Préparation
The synthesis of pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate typically involves the reaction of ruthenium trichloride hydrate (RuCl3·H2O) with pyridine ligands. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The resulting complex is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate undergoes various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or cerium ammonium nitrate.
Reduction: Reduction of the ruthenium center can be achieved using reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur where the pyridine ligands are replaced by other ligands like bipyridine or phenanthroline under specific conditions
Applications De Recherche Scientifique
Pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Electronics: The compound is utilized in the fabrication of Schottky barrier diodes and photodiodes due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate involves the interaction of the ruthenium center with target molecules. In catalysis, the ruthenium center facilitates the transfer of electrons or hydrogen atoms, enabling the desired chemical transformation. In medicinal applications, the ruthenium complex can bind to DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate can be compared with other ruthenium complexes such as:
Ruthenium(II)-2,2’-bipyridine complexes: These complexes have similar catalytic and electronic properties but differ in their ligand structure and reactivity.
Ruthenium(II)-1,10-phenanthroline complexes: These complexes are also used in catalysis and electronics but have different photophysical properties compared to this compound.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct reactivity and stability to the complex.
Propriétés
Formule moléculaire |
C10H9Cl2N2O8Ru |
|---|---|
Poids moléculaire |
457.2 g/mol |
Nom IUPAC |
pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate |
InChI |
InChI=1S/C5H5N.C5H4N.2ClHO4.Ru/c2*1-2-4-6-5-3-1;2*2-1(3,4)5;/h1-5H;1-4H;2*(H,2,3,4,5);/q;-1;;;+3/p-2 |
Clé InChI |
ZWUIGHYROLHRTQ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC=C1.C1=CC=N[C-]=C1.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






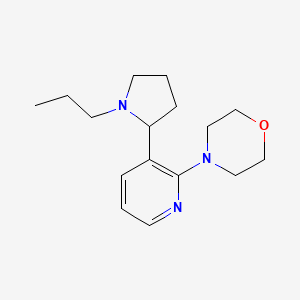
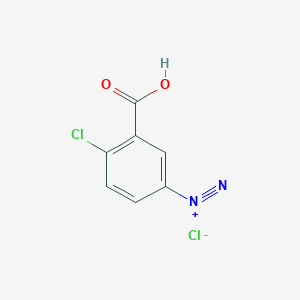
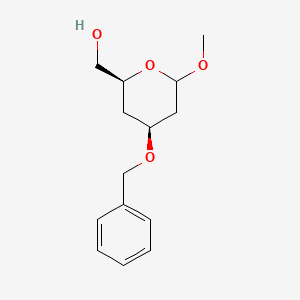
amino]-4-fluoro-](/img/structure/B11825541.png)
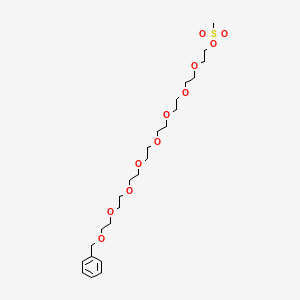
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)

